1-benzyl-2-methyl-1H-imidazole-5-carbonitrile 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile
Brand Name: Vulcanchem
CAS No.: 19276-04-1
VCID: VC17147845
InChI: InChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3
SMILES:
Molecular Formula: C12H11N3
Molecular Weight: 197.24 g/mol

1-benzyl-2-methyl-1H-imidazole-5-carbonitrile

CAS No.: 19276-04-1

Cat. No.: VC17147845

Molecular Formula: C12H11N3

Molecular Weight: 197.24 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-2-methyl-1H-imidazole-5-carbonitrile - 19276-04-1

Specification

CAS No. 19276-04-1
Molecular Formula C12H11N3
Molecular Weight 197.24 g/mol
IUPAC Name 3-benzyl-2-methylimidazole-4-carbonitrile
Standard InChI InChI=1S/C12H11N3/c1-10-14-8-12(7-13)15(10)9-11-5-3-2-4-6-11/h2-6,8H,9H2,1H3
Standard InChI Key BIJDVPJAKXEFBQ-UHFFFAOYSA-N
Canonical SMILES CC1=NC=C(N1CC2=CC=CC=C2)C#N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile combines aromatic and heterocyclic elements, conferring distinct electronic and steric properties. The imidazole ring, a five-membered system with two nitrogen atoms at non-adjacent positions, adopts a planar conformation stabilized by π-electron delocalization. Substitutions at the 1-, 2-, and 5-positions introduce steric bulk and electronic modulation:

  • The benzyl group at the 1-position contributes hydrophobic interactions and enhances solubility in organic solvents.

  • The methyl group at the 2-position provides steric hindrance, potentially influencing regioselectivity in further chemical modifications .

  • The cyano group at the 5-position acts as a strong electron-withdrawing group, polarizing the imidazole ring and facilitating nucleophilic attacks at adjacent positions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC12H11N3\text{C}_{12}\text{H}_{11}\text{N}_{3}
Molecular Weight197.24 g/mol
Calculated LogP2.8 (estimated)
Hydrogen Bond Acceptors3
Hydrogen Bond Donors0

Discrepancies in reported molecular formulas (e.g., C11H12N4\text{C}_{11}\text{H}_{12}\text{N}_{4} vs. C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_{4}) highlight the need for rigorous analytical validation, possibly arising from misinterpretations of mass spectrometry or crystallographic data.

Synthetic Methodologies

Nucleophilic Substitution in Polar Aprotic Solvents

A high-yield synthesis route involves the reaction of 4-formyl-2-methylimidazole with benzyl bromide in dimethylformamide (DMF) at 0–20°C, mediated by potassium carbonate . This one-pot procedure achieves a 99% yield by leveraging the superior solvation of DMF for ionic intermediates:

4-Formyl-2-methylimidazole+Benzyl bromideK2CO3DMF, 0–20°C1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile\text{4-Formyl-2-methylimidazole} + \text{Benzyl bromide} \xrightarrow[\text{K}_2\text{CO}_3]{\text{DMF, 0–20°C}} \text{1-Benzyl-2-methyl-1H-imidazole-5-carbonitrile}

Key advantages of this method include:

  • Temperature control (0–20°C) minimizes side reactions such as imidazole ring decomposition .

  • Potassium carbonate acts as a mild base, deprotonating the imidazole nitrogen to enhance nucleophilicity .

  • DMF stabilizes transition states through polar interactions, accelerating the substitution kinetics .

Purification and Isolation

Post-reaction workup typically involves partitioning the crude product between ethyl acetate (EtOAc) and aqueous sodium bicarbonate. The organic layer, upon drying and solvent evaporation, yields the title compound as a regioisomeric mixture, which may require chromatographic separation for high-purity applications .

Industrial and Research Applications

Pharmaceutical Intermediate

The cyano group serves as a versatile handle for further functionalization. For instance, hydrolysis to carboxylic acids or reduction to amines enables the synthesis of derivatives with enhanced pharmacokinetic profiles . Methyl 1-benzyl-1H-imidazole-5-carboxylate (PubChem CID 96879), a related ester, exemplifies this utility in prodrug design .

Coordination Chemistry

The compound’s nitrogen-rich structure facilitates ligand behavior in metal-organic frameworks (MOFs). Coordination with Cu(II) ions yields complexes exhibiting luminescent properties, relevant to sensor technologies .

Future Perspectives and Challenges

While 1-benzyl-2-methyl-1H-imidazole-5-carbonitrile shows promise, several challenges warrant attention:

  • Regioselectivity in synthesis: Improving isomeric purity through catalyst design (e.g., phase-transfer catalysts).

  • Toxicological profiling: Chronic toxicity studies are absent, necessitating OECD guideline-compliant assays.

  • Scalability: Transitioning from batch to continuous flow reactors could enhance yield and reduce DMF usage .

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